molecular formula C17H20O4S B4773991 2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Cat. No. B4773991
M. Wt: 320.4 g/mol
InChI Key: NANJEFIWGJNXSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves specific reactions and conditions tailored to produce the desired product with high purity and yield. For example, the synthesis and crystal structure of related compounds have been characterized by X-ray single-crystal diffraction, indicating the importance of precise conditions in the synthesis process (Shi et al., 2007). Another study discusses the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, showcasing the structural characterization and kinetic investigation of these compounds (L. Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate has been extensively analyzed using techniques like X-ray diffraction. This analysis reveals the conformation of the cyclohexenone rings and the presence of intramolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and interactions (Shi et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate the importance of the neighboring group's effects and intramolecular catalysis. For instance, methanolysis of ortho- and para-formylbenzenesulfonates in basic media provides evidence for the catalytic involvement of neighboring aldehyde carbonyl groups (M. S. Shashidhar et al., 1997).

Physical Properties Analysis

The synthesis and characterization of derivatives like 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium crystals with various counter anions explore the thermal properties, solubility, and second-order nonlinear optical (NLO) crystalline material properties, indicating how anion exchange can impact these physical properties (J. Ogawa et al., 2008).

Chemical Properties Analysis

The electrochemical properties, such as the reduction behaviors of compounds, are critical for understanding their chemical properties in various environments. Studies like the direct electrochemical reduction of 4,4′-(2,2,2-Trichloroethane-1,1-diyl)bis(methoxybenzene) at carbon and silver cathodes in dimethylformamide, provide insights into the reactivity and potential applications of such compounds in reducing environments (C. M. McGuire & D. Peters, 2016).

Mechanism of Action

The mechanism of action of “2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate” is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with “2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate” are not well-documented in the available literature .

properties

IUPAC Name

(2,5-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S/c1-11-6-7-12(2)16(8-11)21-22(18,19)17-10-13(3)15(20-5)9-14(17)4/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANJEFIWGJNXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
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2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
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2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
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2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
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2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Reactant of Route 6
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2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

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